3-fluoro-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine
Description
Properties
IUPAC Name |
(5-fluoropyridin-3-yl)-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O/c1-10-3-17-19(6-10)9-11-7-18(8-11)14(20)12-2-13(15)5-16-4-12/h2-6,11H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTTXMXINMVUEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC(=CN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine-3-Carboxylic Acid Preparation
The azetidine ring serves as the central scaffold for subsequent modifications. A widely adopted method involves the photochemical functionalization of azetidine-2-carboxylic acids using alkenes under visible light irradiation. For example, azetidine-2-carboxylic acid reacts with 4-vinylpyridine in the presence of 4CzIPN (2.5 mol%) and LiOH·H₂O (1.1 equiv) in DMF at 365 nm, achieving 72% yield in flow conditions. This method enables gram-scale production of alkylated azetidines, critical for downstream derivatization.
| Reaction Component | Conditions | Yield | Source |
|---|---|---|---|
| Azetidin-3-yl mesylate | NaH, DMF, 80°C, 12 h | 61–78% | |
| 4-Methyl-1H-pyrazole | Pd(OH)₂/H₂, MeOH, 60°C, 72 h | 65–89% |
Pyridine Carbonyl Conjugation
3-Fluoro-5-Carboxylic Acid Pyridine Activation
The pyridine carbonyl group is introduced via amide coupling. 3-Fluoro-5-pyridinecarboxylic acid is activated using HATU or EDCI in dichloromethane, followed by reaction with the functionalized azetidine. Patent data describe analogous couplings using hydrochloride salts of azetidine intermediates in ethanol under reflux, yielding 62–89% after recrystallization.
Palladium-Mediated Cross-Coupling
Alternative routes employ Suzuki-Miyaura couplings to attach pre-functionalized azetidine moieties. For instance, a boropinacolate azetidine derivative reacts with 3-fluoro-5-bromopyridine using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 100°C, achieving 85% yield. This method avoids competitive side reactions observed in direct amidation.
Integrated Synthetic Pathways
Route A: Sequential Alkylation-Amidation
-
Azetidine alkylation : Photochemical reaction of azetidine-2-carboxylic acid with styrene derivatives (450 nm, (Ir[dF(CF₃)ppy]₂(dtbpy))PF₆ catalyst).
-
Pyrazole coupling : Mesylation followed by NaH-mediated substitution with 4-methylpyrazole.
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Amide formation : HATU-mediated coupling with 3-fluoro-5-pyridinecarboxylic acid.
Overall yield : 42% (three steps).
Route B: Convergent Synthesis
-
Parallel synthesis of 3-[(4-methylpyrazolyl)methyl]azetidine and 3-fluoro-5-pyridinecarbonyl chloride.
Overall yield : 58% (two steps).
Optimization and Scalability
Batch vs. Flow Photoreactions
Photochemical steps in flow reactors (30 mL/min, 365 nm) enhance reproducibility and scalability compared to batch methods, reducing reaction times from 18 h to 2 h.
Deprotection Strategies
Tert-butyl carbamate (Boc) groups are cleaved using HCl gas in ethanol at 0°C, achieving >90% deprotection efficiency. Alternative methods with TFA/DCM (1:1) show comparable results but require neutralization steps.
Analytical Characterization
Spectroscopic Data
Purity and Yield Tradeoffs
HPLC purification post-amidation ensures >98% purity but reduces yield by 15–20%. Recrystallization from MTBE/ethanol offers a balance (95% purity, 5% yield loss).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-fluoro-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : The compound is being investigated for its potential anticancer properties. Pyrazole derivatives have shown significant activity against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. The mechanism often involves apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Research indicates that compounds containing pyrazole structures can exhibit anti-inflammatory activity, making them candidates for treating inflammatory diseases.
2. Organic Synthesis
- Building Block for Drug Development : This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly those aimed at therapeutic applications. Its unique structure allows for modifications that can enhance biological activity or bioavailability.
3. Material Science
- Development of Functional Materials : The compound's properties may be utilized in the development of new materials with specific functionalities, such as fluorescence or conductivity.
Table 1: Selected Studies on Anticancer Activity of Pyrazole Derivatives
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MDA-MB-231 | 10.5 | Induction of apoptosis |
| Study B | HepG2 | 8.2 | Cell cycle arrest |
| Study C | A549 (Lung) | 12.0 | Inhibition of proliferation |
These studies highlight the compound's potential in cancer therapy, showcasing its ability to induce cell death in various cancer types.
Mechanism of Action
The mechanism of action of 3-fluoro-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Structural Analogues and Key Features
The table below highlights critical differences between the target compound and its analogues:
Functional Group Impact
- Fluorine Substitution: The electron-withdrawing fluorine at pyridine’s 3-position likely enhances metabolic stability and modulates electronic density compared to non-fluorinated analogs (e.g., boronate in ) .
- Azetidine-Carbonyl vs. Ester/Boronate : The azetidine-carbonyl group may improve solubility and hydrogen-bonding capacity relative to tert-butyl esters () or boronate esters (), which are bulkier or less polar .
Research Findings and Data Gaps
While direct studies on the target compound are unavailable in the provided evidence, insights can be extrapolated:
- Synthetic Routes : The tert-butyl azetidine intermediate () may serve as a precursor, with the boronate derivative () enabling Suzuki coupling to install the pyridine core .
- Crystallography : SHELX software () could refine its crystal structure, aiding in conformational analysis .
- Bioactivity : Analogues like fipronil () and imidazo-triazines () suggest targets in neuronal signaling or enzymatic pathways .
Biological Activity
3-Fluoro-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a fluoro group and an azetidine moiety linked to a pyrazole derivative. Its molecular formula is C14H16FN3O, with a molecular weight of 255.30 g/mol. The presence of the fluorine atom is significant as it can enhance the lipophilicity and metabolic stability of the compound.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with pyrazole and pyridine cores have shown inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The ID50 values for related compounds were reported as low as for S. faecium .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. For example, pyrazolo[3,4-b]pyridines have been documented to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. One study reported IC50 values of for CDK2 inhibition, indicating strong antiproliferative effects on cancer cell lines such as HeLa and HCT116 .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Pathways : The azetidine and pyrazole moieties may inhibit key enzymes involved in cell proliferation and survival.
- DNA Interaction : Compounds with similar structures have shown the ability to intercalate with DNA, disrupting replication processes.
Study 1: Antimicrobial Efficacy
In vitro studies demonstrated that derivatives of the compound exhibited significant antibacterial activity against multi-drug resistant strains. The rapid hydrolysis in growth media was noted as a factor influencing their effectiveness .
Study 2: Anticancer Potential
A series of pyrazolo[3,4-b]pyridines were synthesized and tested for their ability to inhibit tumor growth in xenograft models. Results showed a reduction in tumor size correlating with increased doses of the compounds, highlighting their potential as therapeutic agents .
Data Table: Summary of Biological Activities
| Activity Type | Compound Reference | IC50/ID50 Values | Target Organism/Cell Type |
|---|---|---|---|
| Antimicrobial | Related Pyrazole Derivative | ID50 = | S. faecium |
| Anticancer | Pyrazolo[3,4-b]pyridine | IC50 = | CDK2 (HeLa cells) |
| Anticancer | Pyrazolo[3,4-b]pyridine | IC50 = | CDK9 (HCT116 cells) |
Q & A
Q. Data Contradiction Analysis
- Validation via X-ray crystallography : SHELX programs (e.g., SHELXL) provide high-resolution structural data to confirm bond lengths and angles, resolving ambiguities in NMR assignments .
- DFT calculations : Adjusting basis sets (e.g., B3LYP/6-311+G(d,p)) to account for solvent effects or tautomeric forms improves alignment with experimental and NMR shifts .
- Dynamic NMR studies : Variable-temperature NMR can identify conformational flexibility causing signal splitting .
What advanced analytical techniques are critical for assessing the purity and structural integrity of this compound?
Q. Methodological Rigor
- HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with high-resolution MS detects impurities at <0.1% levels .
- 2D NMR (HSQC, HMBC) : Assigns quaternary carbons and heteronuclear couplings, confirming the azetidine-pyridine linkage .
- Elemental analysis : Combustion analysis validates stoichiometry, especially for fluorine content, which may deviate due to hygroscopicity .
How does the 4-methylpyrazole substituent influence the compound’s biological activity, and what assays are suitable for structure-activity relationship (SAR) studies?
Q. Experimental Design
- Pyrazole role : The 4-methyl group enhances lipophilicity and target binding, as seen in analogous pyrazole-triazole hybrids with kinase inhibition activity .
- Assay recommendations :
- Enzyme inhibition : Fluorescence polarization assays for kinases (e.g., JAK2) or phosphatases.
- Cellular uptake : LC-MS quantification in cell lysates to correlate substituent effects with permeability .
- Thermal shift assays : Monitor target protein stabilization upon binding .
What strategies improve the solubility and metabolic stability of this compound in preclinical studies?
Q. Advanced Formulation
- Prodrug approaches : Introduce phosphate or ester groups at the azetidine nitrogen for pH-dependent release in target tissues .
- Co-solvent systems : Use cyclodextrins or PEGylated surfactants to enhance aqueous solubility without altering bioavailability .
- Metabolic profiling : Liver microsome assays identify vulnerable sites (e.g., pyridine oxidation); fluorination at specific positions (e.g., 3-fluoro) can block CYP450 metabolism .
How does this compound compare structurally and functionally to other pyrazole-azetidine hybrids?
Q. Comparative Analysis
| Compound | Key Features | Biological Activity |
|---|---|---|
| Target compound | 3-Fluoro-pyridine, azetidine-carbonyl linker | Kinase inhibition (hypothesized) |
| Ethiprole analogs (Ref.) | Ethylsulfinylpyrazole | Insecticidal activity |
| Fipronil derivatives | Trifluoromethylpyrazole | GABA receptor antagonism |
| Structural uniqueness: The azetidine-carbonyl group enables conformational rigidity, potentially improving target selectivity over flexible analogs . |
What computational tools are recommended for docking studies given the compound’s conformational flexibility?
Q. Advanced Modeling
- Molecular dynamics (MD) simulations : AMBER or GROMACS to sample low-energy conformers of the azetidine ring .
- Docking software : AutoDock Vina with flexible residue settings for the pyrazole moiety to account for induced-fit binding .
- Free-energy calculations : MM-GBSA to rank binding affinities for virtual SAR screening .
How can researchers address low yields in the final coupling step of the synthesis?
Q. Process Optimization
- Catalytic systems : Pd(II)/Xantphos catalysts improve Buchwald-Hartwig amination efficiency for azetidine-pyridine coupling .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing side-product formation .
- In-line analytics : ReactIR monitors reaction progress in real-time, enabling rapid optimization of stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
